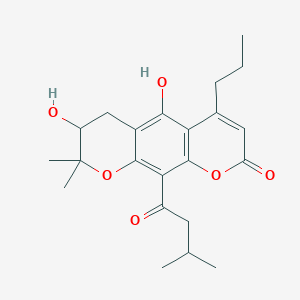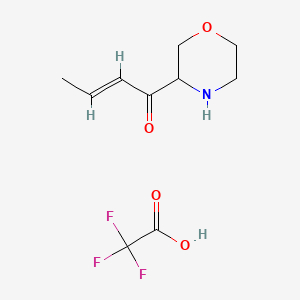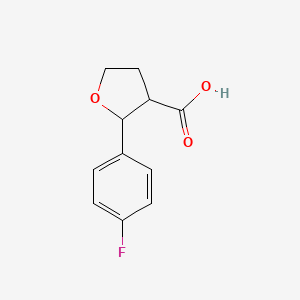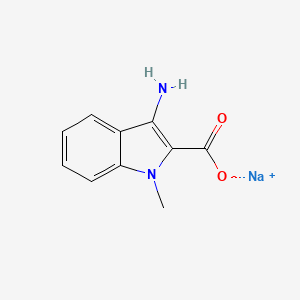
Pyranomammea C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyranomammea C is an organic compound belonging to the class of linear pyranocoumarins. These compounds contain a pyran ring linearly fused to a coumarin moiety. This compound has been detected in fruits, although it has not been quantified . Its IUPAC name is 3,5-dihydroxy-2,2-dimethyl-10-(3-methylbutanoyl)-6-propyl-3,4-dihydropyrano[3,2-g]chromen-8-one .
Méthodes De Préparation
The synthetic routes and reaction conditions for Pyranomammea C are not extensively documented in the literature. it is known to be a naturally occurring compound found in certain fruits . Industrial production methods would likely involve extraction and purification from natural sources, followed by chemical synthesis to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Pyranomammea C, like other pyranocoumarins, can undergo various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pyranomammea C has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It has been detected in fruits and is studied for its role in plant metabolism.
Medicine: Research has indicated its potential inhibitory effects on inflammatory colorectal cancer in mice.
Industry: Its unique structure makes it a candidate for various industrial applications, including the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pyranomammea C involves its interaction with specific molecular targets and pathways. In the context of its inhibitory effects on colorectal cancer, it has been shown to affect the proportions of lymphocytes, T cells, and natural killer T cells in the spleen and intestinal tumors of treated mice . This suggests that this compound may modulate the immune response to exert its effects.
Comparaison Avec Des Composés Similaires
Pyranomammea C is unique among pyranocoumarins due to its specific structure and biological activity. Similar compounds include other linear pyranocoumarins and pyranochromenes . These compounds share a similar core structure but differ in their substituents and biological activities.
Propriétés
Numéro CAS |
30390-05-7 |
|---|---|
Formule moléculaire |
C22H28O6 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3,5-dihydroxy-2,2-dimethyl-10-(3-methylbutanoyl)-6-propyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C22H28O6/c1-6-7-12-9-16(25)27-21-17(12)19(26)13-10-15(24)22(4,5)28-20(13)18(21)14(23)8-11(2)3/h9,11,15,24,26H,6-8,10H2,1-5H3 |
Clé InChI |
IWXVZIMHJKPWIP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C(=C3CC(C(OC3=C2C(=O)CC(C)C)(C)C)O)O |
melting_point |
209 - 212 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[12,14-Dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306626.png)


![2-([1,1'-Biphenyl]-2-ylmethyl)-1-acetylpyrrolidine-2-carboxylic acid](/img/structure/B12306654.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12306672.png)
![2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B12306679.png)
![2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid](/img/structure/B12306685.png)
![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II)](/img/structure/B12306691.png)
![N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12306706.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12306714.png)
![tert-butyl N-[2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B12306721.png)
![Methyl 12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B12306726.png)

